molecular formula C22H25ClFN3O3S B2812750 2-(4-FLUOROPHENYL)-N-(5-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]ACETAMIDE HYDROCHLORIDE CAS No. 1219156-78-1

2-(4-FLUOROPHENYL)-N-(5-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]ACETAMIDE HYDROCHLORIDE

Cat. No.: B2812750
CAS No.: 1219156-78-1
M. Wt: 465.97
InChI Key: VFVOUZMTLRKJBD-UHFFFAOYSA-N
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Description

2-(4-FLUOROPHENYL)-N-(5-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]ACETAMIDE HYDROCHLORIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structural components, including a fluorophenyl group, a methoxybenzo[d]thiazole moiety, and a morpholinoethyl side chain. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-FLUOROPHENYL)-N-(5-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]ACETAMIDE HYDROCHLORIDE typically involves multiple steps. The process begins with the preparation of the benzo[d]thiazole core, followed by the introduction of the methoxy group. The fluorophenyl group is then attached through a substitution reaction. Finally, the morpholinoethyl side chain is introduced, and the compound is converted to its hydrochloride salt form .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The process may also involve purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-(4-FLUOROPHENYL)-N-(5-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]ACETAMIDE HYDROCHLORIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(4-FLUOROPHENYL)-N-(5-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]ACETAMIDE HYDROCHLORIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-FLUOROPHENYL)-N-(5-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]ACETAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or diagnostic effect. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)acetamide hydrochloride
  • 2-(4-bromophenyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)acetamide hydrochloride

Uniqueness

The uniqueness of 2-(4-FLUOROPHENYL)-N-(5-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]ACETAMIDE HYDROCHLORIDE lies in its fluorophenyl group, which imparts distinct electronic properties. This can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications .

Properties

IUPAC Name

2-(4-fluorophenyl)-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN3O3S.ClH/c1-28-18-6-7-20-19(15-18)24-22(30-20)26(9-8-25-10-12-29-13-11-25)21(27)14-16-2-4-17(23)5-3-16;/h2-7,15H,8-14H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFVOUZMTLRKJBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC(=N2)N(CCN3CCOCC3)C(=O)CC4=CC=C(C=C4)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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